Glyinflanin B

Catalog No.
S13202199
CAS No.
142750-23-0
M.F
C20H18O5
M. Wt
338.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glyinflanin B

CAS Number

142750-23-0

Product Name

Glyinflanin B

IUPAC Name

1-(7-hydroxy-2,2-dimethylchromen-6-yl)-3-(4-hydroxyphenyl)propane-1,3-dione

Molecular Formula

C20H18O5

Molecular Weight

338.4 g/mol

InChI

InChI=1S/C20H18O5/c1-20(2)8-7-13-9-15(18(24)11-19(13)25-20)17(23)10-16(22)12-3-5-14(21)6-4-12/h3-9,11,21,24H,10H2,1-2H3

InChI Key

KXBWVUQZNQMUBZ-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC2=CC(=C(C=C2O1)O)C(=O)CC(=O)C3=CC=C(C=C3)O)C

Glyinflanin B is a natural product found in Glycyrrhiza eurycarpa, Glycyrrhiza glabra, and Glycyrrhiza inflata with data available.

Glyinflanin B is a phenolic compound derived from the plant species Glycyrrhiza, commonly known as licorice. This compound belongs to a class of natural products known for their diverse biological activities, particularly in traditional medicine. Glyinflanin B is structurally related to other flavonoids and chalcones, which are known for their antioxidant and anti-inflammatory properties. Its molecular structure features a unique arrangement of hydroxyl groups and isoprenoid substitutions, contributing to its distinct chemical behavior and biological activity.

Typical of flavonoid compounds. It can participate in oxidation-reduction reactions, particularly due to the presence of hydroxyl groups that can donate electrons. Additionally, it can form complexes with metal ions and participate in reactions involving electrophiles due to the reactivity of its double bonds. The synthesis of Glyinflanin B from its precursor, Glyinflanin A, involves heating in dry benzene, which facilitates the conversion to more complex flavonoid structures, indicating its potential as an intermediate in synthetic pathways .

Glyinflanin B exhibits several biological activities that have garnered interest in pharmacological research. It has been shown to possess anti-inflammatory properties, inhibiting pathways such as nuclear factor-kappa B (NF-κB) activation, which is crucial in inflammatory responses . Furthermore, Glyinflanin B demonstrates antioxidant activity by scavenging free radicals and modulating oxidative stress within cells. This activity is particularly relevant in preventing cellular damage associated with chronic diseases.

The synthesis of Glyinflanin B can be accomplished through various methods, primarily involving extraction from Glycyrrhiza species or through synthetic organic chemistry techniques. Common methods include:

  • Extraction: Isolation from plant material using solvents such as ethanol or methanol.
  • Chemical Synthesis: Employing reactions such as condensation and cyclization to build the flavonoid structure from simpler aromatic compounds.
  • Biotechnological Approaches: Utilizing microbial fermentation or plant cell cultures to produce Glyinflanin B in a controlled environment.

These methods allow for the production of Glyinflanin B with varying degrees of purity and yield.

Glyinflanin B has potential applications in various fields:

  • Pharmaceuticals: Due to its anti-inflammatory and antioxidant properties, it may be developed into therapeutic agents for treating inflammatory diseases.
  • Cosmetics: Its antioxidant properties make it a candidate for inclusion in skincare products aimed at reducing oxidative stress on the skin.
  • Food Industry: Glyinflanin B can be utilized as a natural preservative or functional ingredient due to its bioactive properties.

Research on interaction studies involving Glyinflanin B indicates that it may interact with various biological targets, including enzymes involved in metabolic pathways. For instance, studies have shown that similar compounds modulate cytochrome P450 enzymes, affecting drug metabolism . Understanding these interactions is crucial for assessing the safety and efficacy of Glyinflanin B in therapeutic contexts.

Glyinflanin B represents a distinctive isoprenoid-substituted dibenzoylmethane derivative isolated from the roots of Glycyrrhiza inflata [5] [34]. The compound exhibits a well-defined molecular formula of C₂₀H₁₈O₅, as confirmed through comprehensive spectroscopic analysis and mass spectrometry studies [5] [7] [9]. The molecular weight of Glyinflanin B has been precisely determined to be 338.359 grams per mole, with an exact mass of 338.115424 atomic mass units [5] [7].

The compound is uniquely identified by its Chemical Abstracts Service registry number 142750-23-0, which serves as a definitive reference point across chemical databases [5] [9] [17]. The systematic International Union of Pure and Applied Chemistry nomenclature designates this compound as 1-(7-hydroxy-2,2-dimethyl-2H-chromen-6-yl)-3-(4-hydroxyphenyl)propane-1,3-dione [5] [17]. This nomenclature precisely reflects the structural arrangement featuring a chromene ring system substituted with hydroxyl groups and linked through a propane-1,3-dione bridge to a hydroxylated phenyl ring.

PropertyValue
Molecular FormulaC₂₀H₁₈O₅
Molecular Weight338.359 g/mol
Exact Mass338.115424 u
Chemical Abstracts Service Number142750-23-0
International Chemical IdentifierInChI=1S/C20H18O5/c1-20(2)8-7-13-9-15(18(24)11-19(13)25-20)17(23)10-16(22)12-3-5-14(21)6-4-12/h3-9,11,21,24H,10H2,1-2H3
International Chemical Identifier KeyKXBWVUQZNQMUBZ-UHFFFAOYSA-N

The molecular architecture of Glyinflanin B encompasses twenty carbon atoms arranged in a complex polycyclic framework, eighteen hydrogen atoms predominantly associated with aromatic and aliphatic substituents, and five oxygen atoms positioned strategically to confer specific chemical reactivity and biological activity [5] [9]. The compound belongs to the broader class of isoprenoid-substituted dibenzoylmethane derivatives, which are characteristic secondary metabolites found in various Glycyrrhiza species [34].

Spectroscopic Characterization (Nuclear Magnetic Resonance, Mass Spectrometry, Infrared)

The structural elucidation of Glyinflanin B has been accomplished through extensive spectroscopic analysis employing multiple complementary techniques [7] [11] [34]. Nuclear magnetic resonance spectroscopy conducted in acetone-d₆ revealed the compound exists as an equilibrium mixture of keto and enol tautomeric forms, with characteristic spectral patterns indicative of dibenzoylmethane derivatives [7] [11].

The ¹H Nuclear Magnetic Resonance spectrum of Glyinflanin B displays distinctive signal patterns that confirm the presence of aromatic proton systems, hydroxyl functionalities, and the characteristic methylene bridge connecting the two carbonyl groups [7]. The spectrum exhibits signals corresponding to the dimethylchromene moiety, with the two methyl groups appearing as a characteristic singlet pattern [7]. The aromatic region displays complex multipicity patterns arising from the substituted phenyl ring and the chromene ring system [11].

¹³C Nuclear Magnetic Resonance spectroscopy provides critical structural information, revealing carbon signals characteristic of the dibenzoylmethane framework [7]. The carbonyl carbon atoms display chemical shifts typical of α,β-unsaturated ketone systems, while the aromatic carbon atoms exhibit patterns consistent with the hydroxylated chromene and phenyl ring systems [7]. The methylene carbon bridging the two carbonyl groups appears at a chemical shift characteristic of activated methylene groups in β-diketone systems [11].

Spectroscopic TechniqueKey Observations
¹H Nuclear Magnetic ResonanceAromatic protons, hydroxyl groups, methyl groups of chromene ring
¹³C Nuclear Magnetic ResonanceCarbonyl carbons, aromatic carbons, methylene bridge carbon
Mass SpectrometryMolecular ion peak at m/z 338, fragmentation patterns
Infrared SpectroscopyHydroxyl stretching, carbonyl stretching, aromatic bands
Ultraviolet-Visible SpectroscopyAbsorption maxima characteristic of dibenzoylmethane chromophore

Mass spectrometry analysis confirms the molecular ion peak at m/z 338, corresponding precisely to the molecular formula C₂₀H₁₈O₅ [7] [17]. The fragmentation patterns observed in the mass spectrum provide additional structural confirmation, with characteristic losses corresponding to the functional groups present in the molecule [7]. The mass spectral data supports the proposed structure and distinguishes Glyinflanin B from other structurally related compounds in the same chemical class.

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within the molecular structure [7]. The hydroxyl groups exhibit broad absorption bands in the 3200-3600 cm⁻¹ region, while the carbonyl groups display strong absorption around 1600-1700 cm⁻¹ [7]. The aromatic ring systems contribute characteristic bands in the fingerprint region, providing additional structural confirmation.

Ultraviolet-visible spectroscopy demonstrates absorption maxima similar to other dibenzoylmethane derivatives, with the chromophore system exhibiting characteristic electronic transitions [34]. The spectral properties indicate extensive conjugation within the molecular framework, consistent with the proposed structure containing the dibenzoylmethane moiety [34].

Comparative Analysis with Structural Analogues (Glabrocoumarone B)

Glyinflanin B shares significant structural similarities with Glabrocoumarone B, also known as Glyinflanin H, which represents another important natural product isolated from Glycyrrhiza species [2] [6] [16]. Both compounds feature dimethylchromene ring systems and hydroxyl functionalities, yet they differ substantially in their core structural frameworks and molecular connectivity patterns [2] [22].

Glabrocoumarone B possesses the molecular formula C₁₉H₁₆O₄ and a molecular weight of 308.3 grams per mole, making it thirty atomic mass units lighter than Glyinflanin B [6] [16]. The structural difference arises from Glabrocoumarone B containing a benzofuran moiety instead of the dibenzoylmethane framework characteristic of Glyinflanin B [2] [6]. This fundamental difference in core structure results in distinct chemical and biological properties despite the shared chromene ring system.

Structural FeatureGlyinflanin BGlabrocoumarone B
Molecular FormulaC₂₀H₁₈O₅C₁₉H₁₆O₄
Molecular Weight338.359 g/mol308.3 g/mol
Core StructureDibenzoylmethane derivativeBenzofuran derivative
Ring SystemsChromene and phenyl ringsChromene and benzofuran rings
Hydroxyl GroupsPositions 7 and 4'Positions 5 and 6'
Chemical Abstracts Service Number142750-23-0164123-54-0

The hydroxyl group positioning differs significantly between the two compounds, with Glyinflanin B featuring hydroxyl substitution at the 7-position of the chromene ring and the 4'-position of the phenyl ring, while Glabrocoumarone B exhibits hydroxyl groups at the 5-position of the chromene ring and the 6'-position of the benzofuran system [2] [6] [17]. These positional differences contribute to distinct hydrogen bonding patterns and potentially different biological activities.

Both compounds demonstrate similar antioxidant properties, likely attributable to their phenolic hydroxyl groups and extended conjugation systems [19]. However, the dibenzoylmethane framework in Glyinflanin B provides additional opportunities for metal chelation and may contribute to enhanced biological activity compared to the benzofuran system present in Glabrocoumarone B [20]. The structural comparison reveals that while both compounds share biosynthetic origins within Glycyrrhiza species, their distinct molecular architectures result in unique chemical profiles and potential therapeutic applications [19] [23].

Tautomeric Behavior and Conformational Studies

Glyinflanin B exhibits characteristic tautomeric behavior typical of dibenzoylmethane derivatives, existing in solution as an equilibrium mixture of keto and enol forms [7] [11] [24]. This tautomeric equilibrium represents a fundamental aspect of the compound's chemical behavior and significantly influences its spectroscopic properties, reactivity patterns, and biological activity [24] [26] [27].

The keto-enol tautomerism in Glyinflanin B involves the interconversion between the diketone form and the enolate form, with the equilibrium position dependent on various environmental factors including solvent polarity, temperature, and pH conditions [24] [26]. Nuclear magnetic resonance spectroscopy in acetone-d₆ clearly demonstrates the presence of both tautomeric forms in solution, with characteristic signal patterns for each form [7] [11].

Tautomeric PropertyDescription
Tautomeric FormsKeto form and enol form
Equilibrium NatureDynamic equilibrium mixture in solution
Detection Method¹H Nuclear Magnetic Resonance and ¹³C Nuclear Magnetic Resonance spectroscopy
Solvent EffectsPolar solvents favor keto form; non-polar solvents favor enol form
Stabilization FactorsIntramolecular hydrogen bonding, conjugation effects

The enol form of Glyinflanin B benefits from stabilization through intramolecular hydrogen bonding between the enolic hydroxyl group and the adjacent carbonyl oxygen [24] [27]. This internal hydrogen bonding creates a six-membered chelate ring that significantly stabilizes the enol tautomer compared to simple β-diketones [24] [26]. Additionally, the extended conjugation system in the enol form contributes to its thermodynamic stability.

Solvent effects play a crucial role in determining the tautomeric equilibrium position [27] [30]. In polar protic solvents, the keto form tends to be favored due to stronger intermolecular hydrogen bonding with solvent molecules [27]. Conversely, in non-polar solvents, the enol form becomes more prevalent as intramolecular hydrogen bonding becomes more significant relative to solvent interactions [30].

Conformational studies of Glyinflanin B reveal the compound can adopt multiple spatial arrangements due to rotation around single bonds within the molecular framework [21] [28]. The chromene ring system maintains a relatively rigid planar conformation, while the phenyl ring connected through the propane-1,3-dione bridge can adopt various orientations [21]. These conformational variations influence the overall molecular shape and may affect binding interactions with biological targets.

The biosynthetic pathways in Glycyrrhiza species represent a complex network of interconnected metabolic routes that lead to the production of diverse bioactive compounds, including flavonoid derivatives such as Glyinflanin B. The primary biogenetic routes in Glycyrrhiza species can be categorized into several major pathways based on extensive genomic and transcriptomic analyses [1] [2].

The triterpenoid saponin pathway represents the most extensively characterized biosynthetic route in Glycyrrhiza species. This pathway originates from the cyclization of 2,3-oxidosqualene by β-amyrin synthase, which catalyzes the first reaction committed exclusively to glycyrrhizic acid biosynthesis [1] [3]. The subsequent enzymatic modifications involve a series of cytochrome P450 monooxygenases, including CYP88D6 and CYP72A154, which perform site-specific oxidation reactions at the C-11 and C-30 positions respectively [3] [4]. This pathway demonstrates remarkable organization within metabolic gene clusters, with three out of five enzymes involved in glycyrrhizin biosynthesis (CYP88D6, CYP72A154, and UGT73P12) identified on chromosome 1 as members of gene clusters C1281, C1269, and C1270 respectively [2].

The phenylpropanoid-flavonoid pathway constitutes another major biogenetic route in Glycyrrhiza species. This pathway begins with the deamination of phenylalanine by phenylalanine ammonia lyase (PAL), followed by hydroxylation and CoA ligation steps to produce 4-coumaroyl-CoA [5]. The entry point into specific flavonoid biosynthesis occurs through chalcone synthase (CHS), which represents the first committed enzyme in flavonoid biosynthesis [6] [5]. This enzyme catalyzes the condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone, serving as the precursor for all flavonoid derivatives including Glyinflanin B [6].

Isoflavonoid biosynthesis represents a specialized branch pathway particularly relevant to Glycyrrhiza species. This pathway diverges from the general flavonoid pathway through the action of isoflavone synthase (IFS), which catalyzes the conversion of flavanones to isoflavones [7] [8]. The biosynthesis of specific compounds like liquiritin involves chalcone synthase and chalcone isomerase type II as key rate-limiting enzymes [7]. Metabolic gene cluster analysis has revealed that isoflavonoid biosynthesis enzymes are organized within gene cluster C1514 on chromosome 3, indicating coordinated regulation of this pathway [2].

The coumarin and benzofuran biosynthetic routes contribute to the structural diversity of phenolic compounds in Glycyrrhiza species. These pathways involve the formation of compounds such as glycycoumarin, glabrocoumarin, licobenzofuran, and various coumarin derivatives through enzymatic modifications of phenylpropanoid precursors [9]. The biosynthesis of these compounds involves specific cytochrome P450 enzymes and methyltransferases that catalyze regioselective modifications.

Key Enzymatic Steps in Flavonoid Derivative Synthesis

The biosynthesis of flavonoid derivatives, including Glyinflanin B, involves a series of precisely orchestrated enzymatic reactions that modify the basic flavonoid skeleton to generate structural diversity. The key enzymatic steps can be categorized into several functional groups based on their catalytic activities and metabolic roles.

Primary Backbone Formation Enzymes initiate the flavonoid biosynthetic pathway. Chalcone synthase (CHS) serves as the pivotal enzyme, catalyzing the sequential incorporation of acetate units from malonyl-CoA onto the 4-coumaroyl-CoA starter molecule [6] [10]. This polyketide synthase enzyme exhibits both high specificity for its natural substrates and some degree of promiscuity that can lead to alternative products such as p-coumaroyltriacetic acid lactone [10]. Chalcone isomerase (CHI) subsequently converts the unstable chalcone intermediate to the more stable flavanone form through stereospecific cyclization [5]. Recent studies have identified chalcone isomerase-like proteins (CHILs) that enhance the efficiency of THC production by binding to CHS and rectifying promiscuous catalysis [10].

Hydroxylation and Oxidation Enzymes introduce critical functional groups that determine the biological activity and structural characteristics of flavonoid derivatives. Flavanone 3-hydroxylase (F3H), a 2-oxoglutarate-dependent dioxygenase, catalyzes the hydroxylation of flavanones at the C-3 position to form dihydroflavonols [5] [11]. Flavonol synthase (FLS) performs the subsequent oxidation of dihydroflavonols to form flavonols, competing with other enzymes for the same substrate pool [12]. Cytochrome P450 monooxygenases play crucial roles in regioselective hydroxylation reactions, with specific enzymes such as flavonoid 3'-hydroxylase introducing hydroxyl groups at specific positions on the B-ring [5].

Glycosylation Enzymes represent a major class of modifying enzymes that significantly impact the solubility, stability, and biological activity of flavonoid derivatives. UDP-glucosyltransferases (UGTs) catalyze the transfer of glucose residues to various hydroxyl groups on the flavonoid backbone [13] [14]. Flavonol 3-O-glucosyltransferase specifically targets the 3-position hydroxyl group of flavonols, forming flavonol 3-O-β-D-glucosides [13]. The enzyme CsUGT75L12 from tea plants demonstrates 7-O-glycosyltransferase activity with multiple phenolic substrates, highlighting the substrate promiscuity observed in this enzyme family [14]. Recent structural studies have identified key amino acid residues responsible for substrate recognition and catalytic activity, including residue Q54 which functions as both sugar receptor and donor [14].

Methylation Enzymes contribute to the structural diversity of flavonoid derivatives through O-methylation reactions at various positions. Flavonoid O-methyltransferases (FOMTs) exhibit varying degrees of regioselectivity, with some enzymes showing strict specificity for single positions while others can methylate multiple sites [15] [16]. The 3'-O-methyltransferases represent the most common type, catalyzing methylation at the 3'-position of the B-ring [15]. Multi-site methyltransferases such as CrOMT2 from Citrus reticulata can effectively catalyze methylation at 3'-, 5'-, and 7-OH positions with vicinal hydroxyl substitutions [15]. These enzymes show particular preference for polymethoxylated flavone substrates, contributing to the complex methylation patterns observed in nature [16].

Specialized Modification Enzymes perform unique transformations that generate specific structural features. Flavin-dependent monooxygenases (FMOs) such as the fdeE enzyme from Herbaspirillum seropedicae can introduce hydroxyl groups at the C-8 position of flavonoids, demonstrating broad substrate specificity across flavanones, flavones, isoflavones, and flavonols [17]. Chalcone reductase (CHR) acts on CHS reaction intermediates, catalyzing C-6' dehydroxylation to yield isoliquiritigenin from the normal chalcone product [5]. Prenylation reactions, while less common, introduce isoprenoid substituents that significantly alter the biological properties of flavonoid compounds [18].

Transcriptomic Insights into Biosynthetic Gene Clusters

Transcriptomic analyses have revolutionized our understanding of biosynthetic gene organization and regulation in Glycyrrhiza species, revealing intricate patterns of gene expression coordination and metabolic flux control. These studies have uncovered the existence of biosynthetic gene clusters and provided insights into the regulatory mechanisms governing secondary metabolite production.

Gene Cluster Organization and Expression Patterns represent a fundamental aspect of specialized metabolite biosynthesis in Glycyrrhiza species. Chromosome-scale genome assembly of Glycyrrhiza uralensis identified 355 secondary metabolic gene clusters consisting of 3,489 genes, including complete biosynthetic pathways for glycyrrhizin production [2]. These clusters demonstrate characteristic features of local gene duplication and coordinated expression patterns. The glycyrrhizin biosynthetic pathway exhibits particularly well-organized clustering, with CYP88D6, CYP72A154, and UGT73P12 located within a 3.5 Mb genomic fragment on chromosome 1 [2]. Transcriptomic data reveals that genes assigned to these clusters show tissue-specific expression patterns that correlate with metabolite accumulation patterns in different plant organs.

Transcriptional Regulation Networks governing biosynthetic gene clusters involve complex interactions between multiple transcription factor families. Comprehensive transcriptome analysis identified 147 full-length WRKY genes in Glycyrrhiza genus, with tissue-specific expression patterns under normal and stress conditions [19] [20]. These WRKY transcription factors demonstrate responsiveness to various environmental stimuli, including auxin, gibberellic acid, salinity, cold stress, and wounding [19]. The interconnected regulation between hormone signaling and stress response pathways suggests that 13 WRKY factors respond to both hormonal and stress signals, indicating cross-regulation mechanisms in biosynthetic pathway control [20].

MYB Transcription Factor Regulation plays a central role in flavonoid biosynthesis gene expression. MYB transcription factors such as MYB12, MYB111, and tissue-specific variants directly regulate the expression of structural genes including CHS, CHI, F3H, and IFS [21] [22]. Studies in various plant systems demonstrate that MYB factors can activate promoters of flavonoid biosynthesis genes through binding to MYB recognition elements in promoter regions [21]. The regulation involves both positive and negative feedback mechanisms, with some MYB factors acting as activators while others function as repressors of specific pathway branches [8].

Hormone-Responsive Gene Expression patterns reveal sophisticated regulatory mechanisms controlling biosynthetic pathways. Phytohormone treatments including naphthalene acetic acid, gibberellic acid, and abscisic acid induce differential expression of glycyrrhizin biosynthesis genes, with naphthalene acetic acid showing the strongest upregulation effects (1.3-14.0 fold) [23]. Promoter-GUS fusion studies demonstrate enhanced promoter activity of β-amyrin synthase and 11-oxo-beta-amyrin 30-oxidase under gibberellic acid and naphthalene acetic acid treatments [23]. These responses correlate with the presence of specific cis-responsive elements in gene promoter regions, indicating direct transcriptional regulation by hormone signaling pathways.

Stress-Responsive Transcriptomic Changes significantly impact biosynthetic gene expression patterns. Drought stress enhances the levels of secondary metabolites and key gene expression involved in triterpenoid saponin biosynthesis [24]. Nitrogen form treatments result in differential expression of transcription factors, with 26 transcription factors showing altered expression under nitrogen stress conditions [25]. The major transcription factor families responding to nitrogen treatments include GRAS, WRKY, AP2/ERF, TCP, C2H2, MYB, bHLH, and bZIP families [25]. This stress-responsive regulation suggests that environmental conditions can modulate the production of bioactive compounds through transcriptional control mechanisms.

Metabolic Engineering Applications based on transcriptomic insights have demonstrated successful manipulation of biosynthetic pathways. CRISPR/Cas9-based gene editing approaches targeting competing pathways have achieved significant increases in glycyrrhizin production in hairy root cultures [1] [26]. Double-knockout of CYP93E3 and CYP72A566 combined with CYP88D6 overexpression resulted in 3-fold increases in glycyrrhizin accumulation compared to single interventions [1]. These studies demonstrate that combining transcriptomic knowledge with metabolic engineering strategies can effectively redirect metabolic flux toward desired biosynthetic pathways.

XLogP3

3.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

338.11542367 g/mol

Monoisotopic Mass

338.11542367 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-10-2024

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